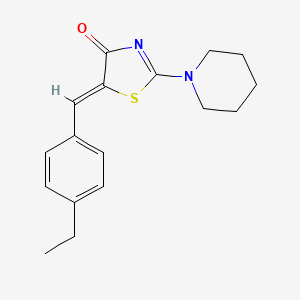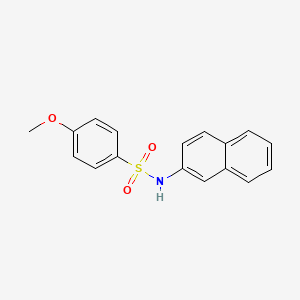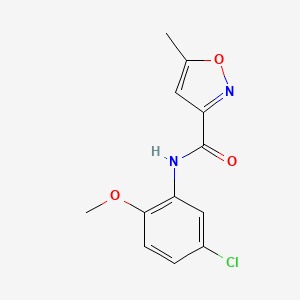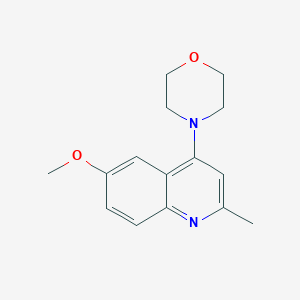![molecular formula C16H13FN4O B5544463 3-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5544463.png)
3-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine, also known as FPhCPOP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have unique biochemical and physiological effects, making it useful for a variety of research applications.
Wissenschaftliche Forschungsanwendungen
Thermal and Acid-catalysed Rearrangements
- A study by Faragher & Gilchrist (1979) investigated the thermal and acid-catalysed rearrangements of oxazines, which are structurally similar to the compound . They found that 2-arylpyridines could be derived from these oxazines, offering insights into chemical transformations relevant to your compound (Faragher & Gilchrist, 1979).
Organic Light-emitting Diodes (OLEDs)
- Jin et al. (2014) developed new heteroleptic iridium(III) complexes using oxadiazolylphenol as ancillary ligands. These complexes showed potential in creating efficient OLEDs with low efficiency roll-off, indicating the compound's relevance in electronics (Jin et al., 2014).
Antimicrobial Evaluation
- Khan et al. (2021) synthesized oxadiazole fluoroquinolone derivatives and evaluated their antimicrobial activity. Their findings suggest that these compounds could have potential applications in developing new antimicrobial agents (Khan et al., 2021).
Synthesis and Antimicrobial Studies of Amide Derivatives
- Patel, Patel, & Chauhan (2007) explored the synthesis of amide derivatives of quinolone and their antimicrobial studies. This research provides insights into how modifications to the chemical structure can impact antimicrobial properties (Patel, Patel, & Chauhan, 2007).
Heterocyclic Synthesis and Antimicrobial Activity
- Hafez, Alshammari, & El-Gazzar (2015) studied the synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives. They evaluated these compounds for their antibacterial and antifungal activities, which is relevant to the compound (Hafez, Alshammari, & El-Gazzar, 2015).
X-ray Diffraction Studies and Biological Evaluation
- Sanjeevarayappa, Iyengar, Kumar, & Suchetan (2015) conducted a study involving X-ray diffraction and biological evaluation of a related compound. They assessed its antibacterial and anthelmintic activity, demonstrating the compound's potential in medical applications (Sanjeevarayappa et al., 2015).
Synthesis and Insecticidal Activities
- Shi, Qian, Song, Zhang, & Li (2000) synthesized novel oxadiazoles and evaluated their insecticidal activities. This indicates potential applications in agriculture and pest control (Shi et al., 2000).
Eigenschaften
IUPAC Name |
5-[1-(4-fluorophenyl)cyclopropyl]-3-(6-methylpyridazin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c1-10-2-7-13(20-19-10)14-18-15(22-21-14)16(8-9-16)11-3-5-12(17)6-4-11/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRBBSXXHHEHIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C2=NOC(=N2)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-thienylmethylene)amino]benzenesulfonamide](/img/structure/B5544386.png)
![8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5544393.png)

![N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5544411.png)



![2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol](/img/structure/B5544456.png)


![3-(dimethylamino)-N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]benzamide](/img/structure/B5544479.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544485.png)
![N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5544486.png)
